molecular formula C5H5ClN2 B1585198 2-(Chloromethyl)pyrazine CAS No. 39204-47-2

2-(Chloromethyl)pyrazine

Cat. No. B1585198
CAS RN: 39204-47-2
M. Wt: 128.56 g/mol
InChI Key: GFHPSQFCHUIFTO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrazine is a chemical compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.560 . The compound is used in various applications, including as a reagent in chemical synthesis .


Synthesis Analysis

The synthesis of pyrazine derivatives, including 2-(Chloromethyl)pyrazine, involves several approaches such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)pyrazine is characterized by a pyrazine ring with a chloromethyl group attached . The InChI code for this compound is 1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Chloromethyl)pyrazine are not detailed in the search results, pyrazine derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation, ring closure, and metal-catalyzed reactions .


Physical And Chemical Properties Analysis

2-(Chloromethyl)pyrazine has a density of 1.2±0.1 g/cm3 and a boiling point of 202.9±25.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-(Chloromethyl)pyrazine and its derivatives have notable applications in chemical synthesis. Research has demonstrated various synthetic pathways and reactions involving this compound:

  • Synthesis of Pyrazine Acetals : 2,5-Bis(chloromethyl)pyrazine reacts with sodium alkoxide to produce 2-dialkoxymethyl-5-methylpyrazine and 2,5-bis(alkoxymethyl)pyrazine. This reaction showcases the versatility of chloromethylpyrazines in synthesizing pyrazine acetals under basic conditions (Eda et al., 2008).

  • Development of DNA Binders : Pyrazine derivatives, including chlorohydrazinopyrazines, have been studied for their interaction with DNA. These compounds have shown high affinity to DNA without exhibiting cytotoxicity towards human cells, indicating potential clinical applications (Mech-Warda et al., 2022).

  • Optoelectronic Applications : Pyrazine-based push–pull chromophores, synthesized from 2-chloropyrazine, have been studied for their optical absorption and emission properties. Their strong emission solvatochromism suggests potential use in optoelectronic applications (Hoffert et al., 2017).

  • Regioselective Synthesis for Optoelectronics : Dipyrrolopyrazine derivatives synthesized from dihalo-pyrrolopyrazines, including chloromethylpyrazine variants, show promise in optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

  • Coordination Polymers in Chemistry : The synthesis of coordination polymers using 2,5-bis(chloromethyl)pyrazine has been researched, highlighting its potential in developing new materials with distinct structural and magnetic properties (Caradoc-Davies et al., 2001).

  • Complex Formation with Fullerenes : Studies have shown that bis(porphyrin)-substituted pyrazine, derived from tetrakis(chloromethyl)pyrazine, can bind to C60, forming inclusion complexes. This suggests potential applications in material science and molecular engineering (Eda et al., 2009).

  • Synthesis of Pyrazine Derivatives : Various methods for synthesizing pyrazine derivatives, including chloromethylpyrazines, have been explored for their diverse pharmacological properties. This includes antibacterial, antifungal, anticancer, and antiviral activities, showcasing the wide-ranging applications of these compounds (Ferreira & Kaiser, 2012).

  • Antidiabetic Studies of Hybrid Molecules : Hybrid molecules combining pyrazoline and benzimidazoles, synthesized using chloromethylpyrazine, have shown potential as antidiabetic agents. These studies highlight the therapeutic potential of pyrazine derivatives in medicinal chemistry (Ibraheem et al., 2020).

  • Molecular Docking and Interaction Studies : The interaction of pyrazine-based compounds with proteins has been extensively studied. Pyrazine derivatives, including chloropyrazines, exhibit various binding modes to protein targets, emphasizing their significance in drug design and development (Juhás & Zítko, 2020).

  • Microbial Metabolism of Pyrazines : The microbial metabolism of pyrazines, including chloromethylpyrazines, has been researched, revealing their role in synthesizing novel molecules and their applications in food, agriculture, and medicine (Rajini et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause harm if swallowed or comes into contact with skin . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Future Directions

While specific future directions for 2-(Chloromethyl)pyrazine are not detailed in the search results, research in the field of pyrazine derivatives is ongoing, with a focus on developing new synthetic methods and exploring their potential applications .

properties

IUPAC Name

2-(chloromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHPSQFCHUIFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068167
Record name Pyrazine, (chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyrazine

CAS RN

39204-47-2
Record name (Chloromethyl)pyrazine
Source CAS Common Chemistry
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Record name Pyrazine, 2-(chloromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-(chloromethyl)-
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Record name Pyrazine, (chloromethyl)-
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Record name (chloromethyl)pyrazine
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Record name (Chloromethyl)pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GR Newkome, VK Gupta, FR Fronczek - Organometallics, 1982 - ACS Publications
A new series of trans bis (carbon-palladium) complexeshas been prepared. The initial ligands, prepared from 2-(chloromethyl) pyridines or-pyrazines, were treated with dimethyl …
Number of citations: 22 pubs.acs.org
JJM Amoore, CA Black, LR Hanton… - Crystal growth & …, 2005 - ACS Publications
Three coordination polymers were prepared by the reaction of a new flexible multimodal ligand, bis(2-pyrazylmethyl)sulfide (L), with AgX salts (X = BF 4 - or PF 6 - ). The polymers …
Number of citations: 47 pubs.acs.org
HLC Feltham, MG Cowan, JA Kitchen… - Supramolecular …, 2018 - Taylor & Francis
2-(Aminomethyl)pyrazine has been prepared in five steps from 2-pyrazine carboxylic acid. From this key amine, two new bis-terdentate triazole-based ligands which feature pendant …
Number of citations: 9 www.tandfonline.com
L Karmazin, M Mazzanti, JP Bezombes… - Inorganic …, 2004 - ACS Publications
The syntheses, the solution structures, and the crystal structures of the two new tetrapodal N-donor ligands N,N,N‘,N‘-tetrakis(2-pyrazylmethyl)-1,3-trimethylenediamine (tpztn), 1, and N,…
Number of citations: 55 pubs.acs.org
CA Black, LR Hanton - Crystal growth & design, 2007 - ACS Publications
The flexible unsymmetrical thioether ligand 4-pyridylsulfanylmethyl-pyrazine (L) was prepared and reacted with AgX (X = BF 4 , ClO 4 , PF 6 ) to form three isomorphous coordination …
Number of citations: 21 pubs.acs.org
X Liu, J Zhou, X Bao, Z Yan, G Peng… - Inorganic …, 2017 - ACS Publications
Two new mononuclear Fe(II) complexes, [Fe( 2Me L pz )(NCX) 2 ] (L = N,N′-dimethyl-N,N′-bis((pyrazin-2-yl)methyl)-1,2-ethanediamine and X = S (1), BH 3 (2)), have been …
Number of citations: 14 pubs.acs.org
C Petermann, JL Fauchère - Helvetica Chimica Acta, 1983 - Wiley Online Library
The title compound was prepared via a malonic ester synthesis starting with α‐chloromethylpyrazine [2], and ending, after an asymmetric enzymatic hydrolysis of the racemic N‐acetyl‐β…
Number of citations: 7 onlinelibrary.wiley.com
ND Jabre, N Korostelova… - The Journal of Organic …, 2011 - ACS Publications
A highly divergent approach for the synthesis of metal-binding peptides is described. This approach builds pyridine-based chelators in a stepwise fashion on resin and provides rapid …
Number of citations: 6 pubs.acs.org
M Heitzmann, F Bravard, C Gateau, N Boubals… - Inorganic …, 2009 - ACS Publications
To quantify the impact of the N-donor softness on the coordination of f elements in aqueous solution, and in particular on the selectivity for Am(III) over Eu(III), we have designed the two …
Number of citations: 54 pubs.acs.org
CA Black, LR Hanton, MD Spicer - Inorganic chemistry, 2007 - ACS Publications
Two flexible thioether-containing heterocyclic ligands bis(2-pyrazylmethyl)sulfide (L1) and 2-benzylsulfanylmethylpyrazine (L2) have arene rings with differing π-acidities which were …
Number of citations: 56 pubs.acs.org

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